(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol
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Overview
Description
(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol is a chiral compound with two thiol groups (-SH) and two hydroxyl groups (-OH) attached to a butane backbone. This compound is known for its ability to chelate heavy metals, making it useful in various applications, including medicine and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol typically involves the reduction of a precursor compound, such as a disulfide or a sulfoxide. One common method is the reduction of 1,4-dithiane-2,3-diol using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation. This method employs a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the precursor compound in the presence of hydrogen gas. The process is conducted under controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced further to form simpler thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of simpler thiols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind and remove heavy metals from solutions.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its thiol groups.
Medicine: Utilized in the treatment of heavy metal poisoning, such as lead or mercury toxicity.
Industry: Applied in the purification of industrial waste streams to remove toxic metal contaminants.
Mechanism of Action
The primary mechanism of action of (2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol involves the formation of stable complexes with heavy metals. The thiol groups (-SH) in the compound have a high affinity for metal ions, allowing them to form strong covalent bonds. This chelation process effectively sequesters the metal ions, rendering them non-toxic and facilitating their excretion from the body or removal from the environment.
Comparison with Similar Compounds
Similar Compounds
Dimercaprol (British Anti-Lewisite): Another chelating agent used for heavy metal poisoning.
D-penicillamine: Used in the treatment of Wilson’s disease and rheumatoid arthritis.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent in both medical and industrial applications.
Uniqueness
(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol is unique due to its chiral nature and the presence of both thiol and hydroxyl groups. This dual functionality enhances its ability to interact with a variety of metal ions and organic molecules, making it more versatile compared to other chelating agents.
Properties
IUPAC Name |
(2R,3S)-3,4-bis(sulfanyl)butane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c5-1-3(6)4(8)2-7/h3-8H,1-2H2/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOLVWOLWSNGKW-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CS)S)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CS)S)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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